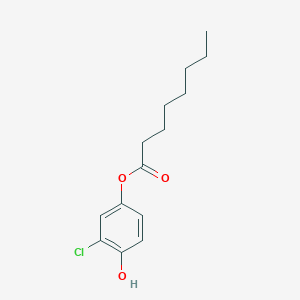
3-Chloro-4-hydroxyphenyl octanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-hydroxyphenyl octanoate is an organic compound with the molecular formula C14H19ClO3 It is an ester derived from octanoic acid and 3-chloro-4-hydroxyphenol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-hydroxyphenyl octanoate typically involves the esterification of 3-chloro-4-hydroxyphenol with octanoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
3-Chloro-4-hydroxyphenol+Octanoic acidAcid catalyst3-Chloro-4-hydroxyphenyl octanoate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the reaction and simplify the separation process.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-4-hydroxyphenyl octanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of 3-chloro-4-hydroxyphenyl octanoic acid.
Reduction: Formation of 3-chloro-4-hydroxyphenyl octanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Chloro-4-hydroxyphenyl octanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-hydroxyphenyl octanoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active phenolic compound. The chlorine atom may also play a role in enhancing the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-4-hydroxyphenylacetic acid
- 3-Chloro-4-hydroxyphenylacetamide
- 3-Chloro-4-hydroxyphenylboronic acid
Uniqueness
3-Chloro-4-hydroxyphenyl octanoate is unique due to its ester linkage, which imparts different chemical and physical properties compared to its analogs. The octanoate moiety increases its hydrophobicity, potentially enhancing its interaction with lipid membranes and improving its bioavailability.
Propiedades
Número CAS |
659735-41-8 |
|---|---|
Fórmula molecular |
C14H19ClO3 |
Peso molecular |
270.75 g/mol |
Nombre IUPAC |
(3-chloro-4-hydroxyphenyl) octanoate |
InChI |
InChI=1S/C14H19ClO3/c1-2-3-4-5-6-7-14(17)18-11-8-9-13(16)12(15)10-11/h8-10,16H,2-7H2,1H3 |
Clave InChI |
GBZVFVGUGBNDFW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)OC1=CC(=C(C=C1)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{2-[(4-Methoxyphenyl)tellanyl]ethyl}pyrrolidine](/img/structure/B12527623.png)
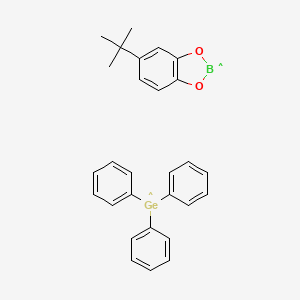
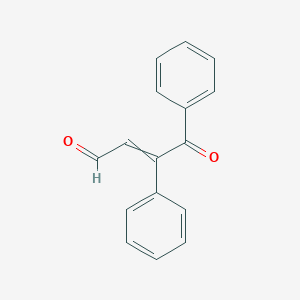
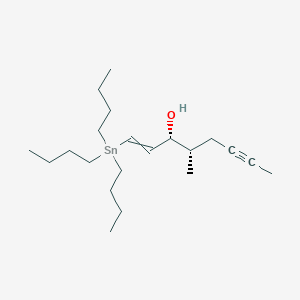
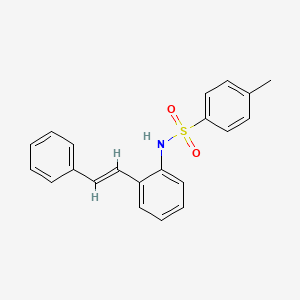
![N-{[(2S)-Pyrrolidin-2-yl]methyl}methanesulfonamide](/img/structure/B12527643.png)
![1-(7-Oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)ethan-1-one](/img/structure/B12527654.png)
![9-[4-(1,3-Benzothiazol-2-YL)phenyl]-9H-carbazole](/img/structure/B12527669.png)
![6-[(1S)-1-phenylethyl]-6-azabicyclo[3.1.0]hexane](/img/structure/B12527679.png)
![1,3-Propanediol, 2-amino-2-[2-(4-dodecylphenyl)ethyl]-](/img/structure/B12527690.png)
![Piperidine, 1-[2-[(2S)-1-methyl-2-pyrrolidinyl]ethyl]-](/img/structure/B12527692.png)
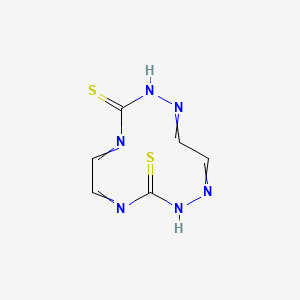
![1H,3H-Pyrrolo[1,2-c]oxazol-1-one, 3-(1-methylethyl)-](/img/structure/B12527714.png)
